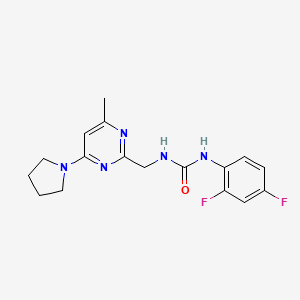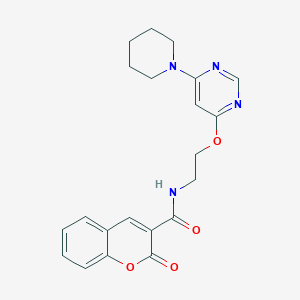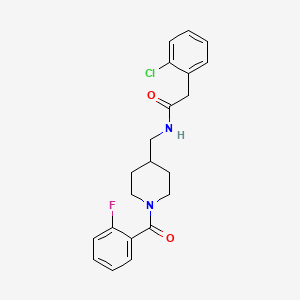
1-Bromo-3-butan-2-yloxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromo-3-butan-2-yloxybenzene is an organic compound that belongs to the class of aromatic ethers It consists of a benzene ring substituted with a bromine atom at the 1-position and a butan-2-yloxy group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
1-Bromo-3-butan-2-yloxybenzene can be synthesized through a multi-step process involving the following key steps:
Bromination of Benzene: The initial step involves the bromination of benzene to form bromobenzene. This reaction is typically carried out using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃) to facilitate the electrophilic aromatic substitution.
Formation of Butan-2-yloxy Group: The next step involves the formation of the butan-2-yloxy group. This can be achieved by reacting butan-2-ol with a suitable leaving group, such as tosyl chloride (TsCl), to form butan-2-yloxy tosylate.
Nucleophilic Substitution: Finally, the butan-2-yloxy tosylate is reacted with bromobenzene in the presence of a base, such as potassium carbonate (K₂CO₃), to form this compound through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are often employed to achieve industrial-scale production.
化学反应分析
Types of Reactions
1-Bromo-3-butan-2-yloxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles, such as hydroxide ions (OH⁻), alkoxide ions (RO⁻), or amines (RNH₂), leading to the formation of substituted benzene derivatives.
Oxidation: The butan-2-yloxy group can undergo oxidation reactions to form corresponding carbonyl compounds, such as ketones or aldehydes, depending on the oxidizing agent used.
Reduction: The compound can be reduced to form the corresponding hydrocarbon derivatives using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or primary amines (RNH₂) are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or pyridinium chlorochromate (PCC) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), or catalytic hydrogenation with palladium on carbon (Pd/C) are employed.
Major Products Formed
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.
Oxidation: Carbonyl compounds such as ketones or aldehydes.
Reduction: Hydrocarbon derivatives with reduced functional groups.
科学研究应用
1-Bromo-3-butan-2-yloxybenzene has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals, agrochemicals, and specialty chemicals.
Medicinal Chemistry: The compound is used in the development of novel drug candidates, particularly in the design of molecules with potential therapeutic properties.
Material Science: It is employed in the synthesis of advanced materials, such as polymers and liquid crystals, due to its unique structural features.
Biological Studies: The compound is used in biochemical research to study enzyme interactions, receptor binding, and other biological processes.
作用机制
The mechanism of action of 1-bromo-3-butan-2-yloxybenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. Additionally, the butan-2-yloxy group can participate in various chemical transformations, influencing the compound’s reactivity and biological activity.
相似化合物的比较
1-Bromo-3-butan-2-yloxybenzene can be compared with other similar compounds, such as:
1-Bromo-4-butan-2-yloxybenzene: Similar structure but with the butan-2-yloxy group at the 4-position. This positional isomer may exhibit different reactivity and properties.
1-Bromo-3-methoxybenzene: Contains a methoxy group instead of a butan-2-yloxy group. The difference in the alkoxy group affects the compound’s chemical behavior and applications.
1-Bromo-3-ethoxybenzene: Contains an ethoxy group instead of a butan-2-yloxy group. The shorter alkyl chain influences the compound’s physical and chemical properties.
属性
IUPAC Name |
1-bromo-3-butan-2-yloxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-3-8(2)12-10-6-4-5-9(11)7-10/h4-8H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTODUNJECOLAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
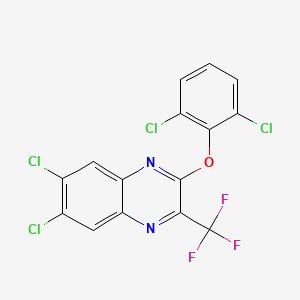
![Spiro[indene-2,4'-piperidin]-1(3H)-one](/img/structure/B2490639.png)
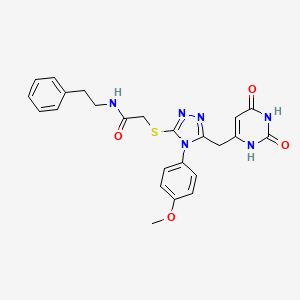
![4-[2-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-[(3-chlorophenyl)methyl]butanamide](/img/structure/B2490644.png)
![1-(4-chlorobenzenesulfonyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B2490645.png)
![N-[4-(4-acetylphenoxy)phenyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2490646.png)
![2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2490647.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2490650.png)
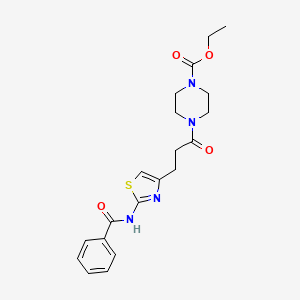
![8-Propan-2-ylspiro[2,3-dihydrochromene-4,2'-oxirane]](/img/structure/B2490654.png)
![N-Cyclopropyl-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]but-2-ynamide](/img/structure/B2490657.png)
